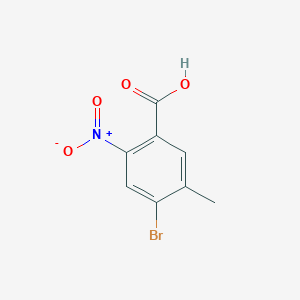
4-Bromo-5-Methyl-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-nitrobenzoic acid is an intermediate in the synthesis of Lonafarnib (L469445), a potential anticancer agent . It is a benzoic acid derivative .
Synthesis Analysis
The compound can be synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It also participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . The Suzuki–Miyaura coupling reaction is another method that can be used for the synthesis .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-nitrobenzoic acid is C7H4BrNO4 . The average mass is 246.015 Da and the monoisotopic mass is 244.932358 Da .Chemical Reactions Analysis
The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.01 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Mécanisme D'action
Target of Action
It is known to undergo negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This suggests that it may interact with metal catalysts and other organic compounds in biochemical reactions.
Mode of Action
It is known that nitro compounds, like 4-bromo-5-methyl-2-nitrobenzoic acid, can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Nitro compounds are known to be involved in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that this compound may affect similar pathways and have downstream effects on various biochemical processes.
Pharmacokinetics
Nitro compounds are known to have high dipole moments and low volatility . These properties may impact the bioavailability of this compound.
Result of Action
Given its potential involvement in various reactions such as free radical bromination, nucleophilic substitution, and oxidation , it may induce changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of reactions involving this compound may be influenced by factors such as temperature, pH, and the presence of other compounds . .
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-5-Methyl-2-nitrobenzoic acid has several advantages for lab experiments. It is a stable compound, and is relatively easy to synthesize. Additionally, it is relatively inexpensive compared to other reagents, and can be stored for long periods of time without degradation. The major limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 4-Bromo-5-Methyl-2-nitrobenzoic acid in scientific research. This compound could be used in the synthesis of new pharmaceuticals, such as antibiotics and antifungal agents. Additionally, this compound could be used as a catalyst in organic reactions, and as a reagent for the synthesis of other organic compounds. This compound could also be used in the synthesis of polymers, dyes, and other materials. Finally, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications.
Méthodes De Synthèse
4-Bromo-5-Methyl-2-nitrobenzoic acid can be synthesized from benzoic acid and bromine. The reaction is carried out in an aqueous solution of bromine and benzoic acid at room temperature. The bromine reacts with the carboxylic acid group of the benzoic acid to form this compound. The reaction is complete when the color of the solution changes from orange to yellow.
Applications De Recherche Scientifique
4-Bromo-5-Methyl-2-nitrobenzoic acid has been widely used in scientific research due to its versatility and reactivity. It has been used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. This compound has also been used as a catalyst in organic reactions, and as a reagent for the synthesis of other organic compounds. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs.
Safety and Hazards
The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Analyse Biochimique
Biochemical Properties
The nitro group in 4-Bromo-5-Methyl-2-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures. This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Propriétés
IUPAC Name |
4-bromo-5-methyl-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLFXBXUSBBVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)
![4-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)
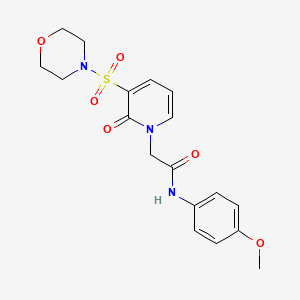
![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)
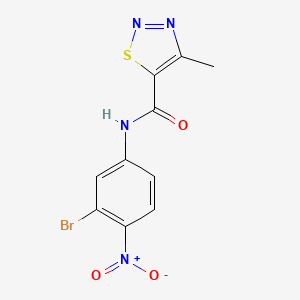
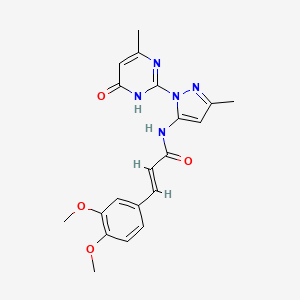
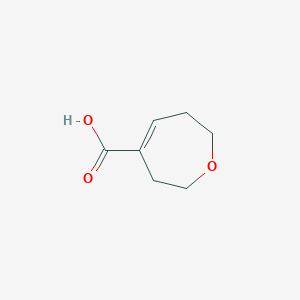
![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)
![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2580817.png)
![7-[4-(Dimethylamino)benzoyl]-2-(4-methoxyphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2580818.png)
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2580820.png)
![N-(2-Hydroxyethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2580821.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2580823.png)